![molecular formula C8H12ClF2N3O2 B2967893 6,6-Difluoro-1,3,9-triazaspiro[4.6]undecane-2,4-dione;hydrochloride CAS No. 2445784-15-4](/img/structure/B2967893.png)
6,6-Difluoro-1,3,9-triazaspiro[4.6]undecane-2,4-dione;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“11,11-difluoro-1,3,8-triazaspiro[4.6]undecane-2,4-dione hydrochloride” is a chemical compound with the CAS Number: 2445784-15-4 . It has a molecular weight of 255.65 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11F2N3O2.ClH/c9-8(10)2-4-11-3-1-7(8)5(14)12-6(15)13-7;/h11H,1-4H2,(H2,12,13,14,15);1H .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Syntheses and Crystal Structures
Spiro compounds, including those similar to the queried chemical, have been synthesized and characterized for their crystal structures. For instance, 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives have been analyzed through X-ray single-crystal diffraction, revealing intricate molecular interactions and crystal lattice configurations (Zeng, Li, & Guo, 2013).
Antimicrobial and Detoxification Applications
N-Halamine-coated cotton, utilizing a triazaspiro[decane-dione] derivative, has been developed for antimicrobial efficacy against bacteria like Staphylococcus aureus and Escherichia coli O157:H7. These compounds' chlorine loadings and surface hydrophobicities significantly influence their antimicrobial activities. Additionally, they have been employed to detoxify harmful agents, showcasing their potential in safety and medical textiles (Ren et al., 2009).
Chemical Synthesis and Reactivity
Spiro[undecane-dione] derivatives have been synthesized through various reactions, demonstrating their versatile reactivity and potential in organic synthesis. For example, the Castagnoli-Cushman reaction with imines has been enhanced by the reactivity of specific spiro compounds, indicating their utility in creating complex organic molecules (Rashevskii et al., 2020).
Novel Functionalized Compounds Synthesis
The synthesis of functionalized spiro compounds, including those with trifluoromethyl groups, has been explored, showing the capability of spiro structures to serve as scaffolds for the development of novel organic molecules with potential applications in medicinal chemistry and material science (Li et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
6,6-difluoro-1,3,9-triazaspiro[4.6]undecane-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2N3O2.ClH/c9-8(10)2-4-11-3-1-7(8)5(14)12-6(15)13-7;/h11H,1-4H2,(H2,12,13,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJNQHLOUTYLEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC(C12C(=O)NC(=O)N2)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

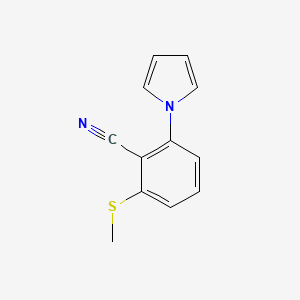

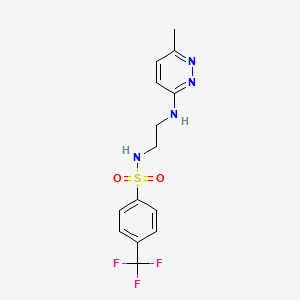
![2-(6-benzimidazolo[1,2-c]quinazolinylthio)-N-(2-furanylmethyl)acetamide](/img/structure/B2967813.png)
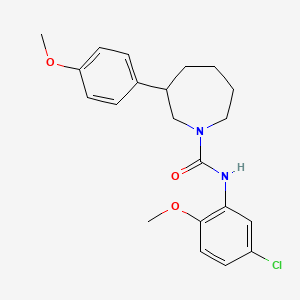
![3-[2-Chloropropanoyl(methyl)amino]-N-methylbenzamide](/img/structure/B2967816.png)
![(E)-1-(4-benzhydrylpiperazino)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propen-1-one](/img/structure/B2967818.png)
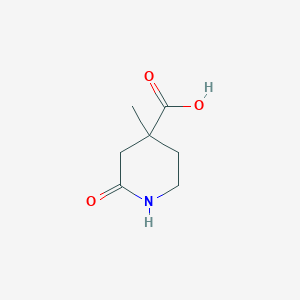
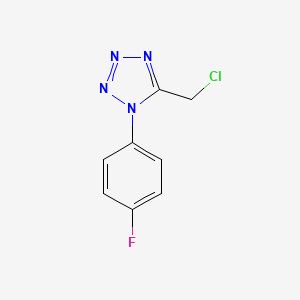
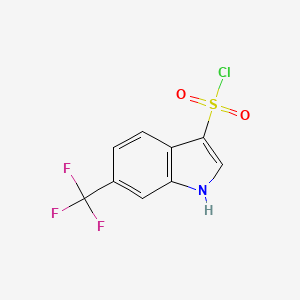
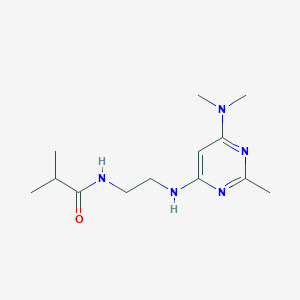
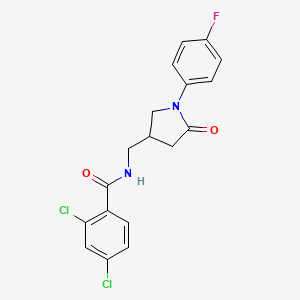
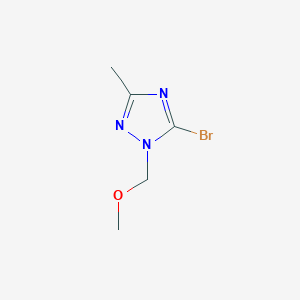
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2967832.png)